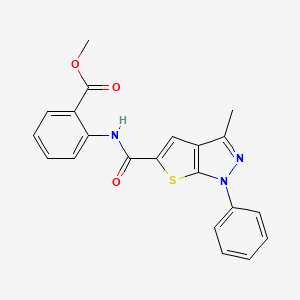![molecular formula C26H25FN2O5 B3557869 3,4,5-triethoxy-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3557869.png)
3,4,5-triethoxy-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide
Overview
Description
3,4,5-Triethoxy-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-triethoxy-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide typically involves multiple steps, starting with the preparation of the benzoxazole core. This can be achieved through the cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Potential use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 3,4,5-triethoxy-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired therapeutic outcomes.
Comparison with Similar Compounds
3,4,5-Triethoxy-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide
3,4,5-Triethoxy-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide
Uniqueness: 3,4,5-Triethoxy-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide stands out due to its specific substitution pattern and the presence of the fluorophenyl group, which can influence its chemical and biological properties.
Properties
IUPAC Name |
3,4,5-triethoxy-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN2O5/c1-4-31-22-13-17(14-23(32-5-2)24(22)33-6-3)25(30)28-19-10-11-21-20(15-19)29-26(34-21)16-8-7-9-18(27)12-16/h7-15H,4-6H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAQBHJJHJHKPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B3557793.png)
![3-[4-(3,4-DICHLOROPHENYL)PIPERAZINE-1-CARBONYL]-6-METHOXY-2H-CHROMEN-2-ONE](/img/structure/B3557800.png)
![3,5-DIMETHYL 4-(3-FLUOROPHENYL)-1-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B3557801.png)
![N-benzyl-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3557806.png)
![N-(4-acetylphenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3557809.png)

![2-amino-4-(4-chlorophenyl)-6-[(2-oxo-2-phenylethyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B3557828.png)
![2-{[4-allyl-5-(1H-indol-3-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-benzylacetamide](/img/structure/B3557848.png)
![N-(3-Methylphenyl)-2-(2-phenylacetamido)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxamide](/img/structure/B3557854.png)
![4-{[3-(anilinocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}-4-oxobutanoic acid](/img/structure/B3557861.png)
![N-{[(4-bromophenyl)carbonyl]oxy}-4-chlorobenzamide](/img/structure/B3557874.png)
![3-chloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B3557880.png)
![2-(4-chlorophenoxy)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]acetamide](/img/structure/B3557886.png)
![N-[(2-chlorophenyl)methyl]-3-iodobenzamide](/img/structure/B3557890.png)
